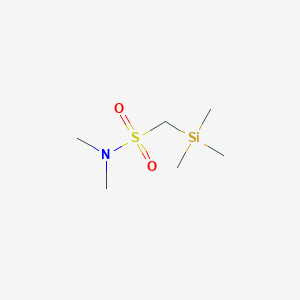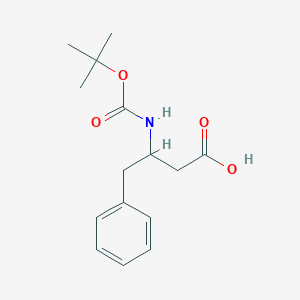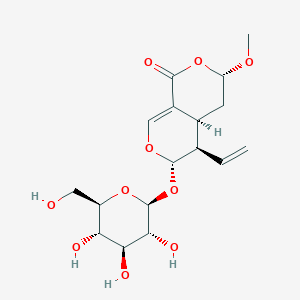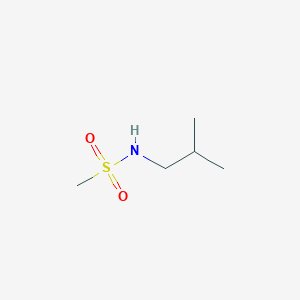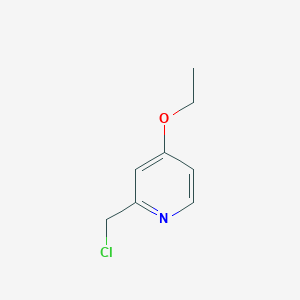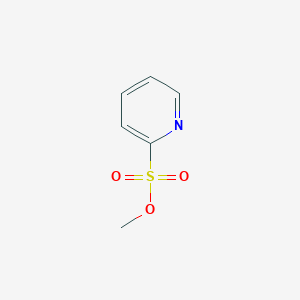
2-Pyridinesulfonic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinesulfonic acid methyl ester is a chemical compound with the molecular formula C6H7NO3S. It is a derivative of 2-Pyridinesulfonic acid, which has the molecular formula C5H5NO3S .
Synthesis Analysis
The synthesis of esters, including 2-Pyridinesulfonic acid methyl ester, can be accomplished through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of diazomethane, which reacts with carboxylic acids to produce methyl esters .Molecular Structure Analysis
The molecular structure of 2-Pyridinesulfonic acid methyl ester can be inferred from its parent compound, 2-Pyridinesulfonic acid. The latter has an average mass of 159.163 Da and a mono-isotopic mass of 158.999008 Da . The addition of a methyl group (CH3) to form the ester would increase these masses by the atomic mass of carbon and three hydrogens.Chemical Reactions Analysis
Esters, including 2-Pyridinesulfonic acid methyl ester, can undergo a variety of chemical reactions. For instance, they can participate in base-promoted direct amidation reactions . They can also undergo reactions such as transesterification .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . The specific physical and chemical properties of 2-Pyridinesulfonic acid methyl ester would depend on its exact molecular structure.Scientific Research Applications
Formation of 2-Pyridinesulfonate Esters
2-Pyridinesulfonyl chloride, a related compound, is utilized for the formation of 2-pyridinesulfonate esters. These esters serve as excellent metal-assisted leaving groups in SN2 displacement reactions with magnesium halides, as well as in elimination reactions. Alkyl 2-pyridinesulfonate esters can be transformed into 2-alkylpyridines when treated with organometallic reagents, showcasing the role of 2-pyridinesulfonic acid derivatives in facilitating complex chemical transformations (Hanessian, 2001).
Antimicrobial Activity
Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, derived from pyridine-2,6-dicarbonyl dichloride and amino acid methyl esters, exhibited significant antimicrobial activity against various bacteria and fungi. This demonstrates the potential of pyridine derivatives, including those related to 2-pyridinesulfonic acid methyl ester, in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Selective Deprotection and Amidation
The 2-pyridyl residue, indicative of the structural influence of 2-pyridinesulfonic acid methyl ester, acts as a protecting group for carboxylic acids. It can be selectively cleaved under mild conditions, highlighting its utility in synthetic strategies for the preparation of complex molecules. This selective deprotection maintains the integrity of various functional groups, including other ester moieties, demonstrating its significance in organic synthesis (Yamada & Abe, 2010).
Luminescent Properties
Studies on substituted 2-pyridylthiazoles, which share structural similarities with 2-pyridinesulfonic acid methyl ester, revealed high luminescence efficiency. These compounds exhibit strong absorption, fluorescence, and large Stokes shift values, making them potential candidates for applications in metal sensing and laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).
S-Methylation of N-Containing Heterocyclic Thiols
The reactivity of 2-Mercaptopyridine-3-carboxylic acid with methanol under acidic conditions to afford S-methylated methyl esters emphasizes the chemical versatility of pyridine sulfonic acid derivatives. This S-methylation reaction is applicable to various N-containing heterocyclic thiols, further demonstrating the wide-ranging utility of these compounds in synthetic chemistry (Shimizu, Shimazaki, Kon, & Konakahara, 2010).
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the 2-Pyridinesulfonic acid methyl ester may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Its role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its role in Suzuki–Miyaura coupling suggests it may facilitate the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Pyridinesulfonic acid methyl ester can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura coupling, the reaction conditions can impact the effectiveness of the process .
Future Directions
properties
IUPAC Name |
methyl pyridine-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHRGJFMNVONED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549547 |
Source


|
| Record name | Methyl pyridine-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinesulfonic acid methyl ester | |
CAS RN |
111480-82-1 |
Source


|
| Record name | Methyl pyridine-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)
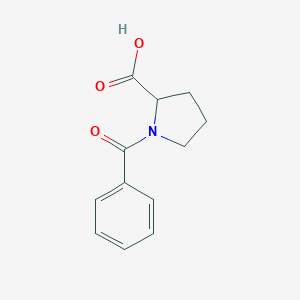
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)

